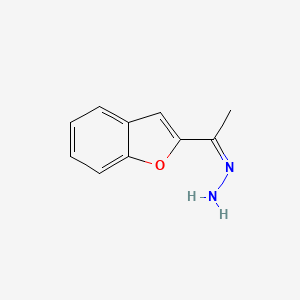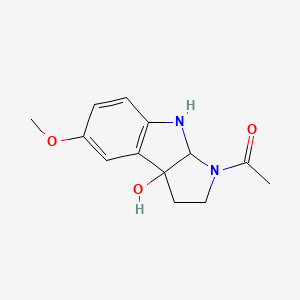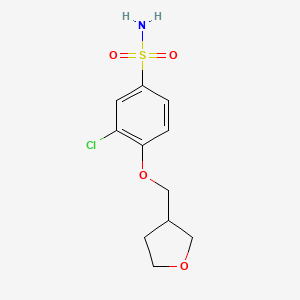![molecular formula C14H22BrNOS B13853061 N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide CAS No. 814256-00-3](/img/structure/B13853061.png)
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is a synthetic organic compound characterized by the presence of a bromothiophene moiety attached to an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 4-bromothiophene.
Formation of Bromothiophen-2-YL Methyl Intermediate: The 4-bromothiophene is then reacted with formaldehyde and a suitable base to form the 4-bromothiophen-2-yl methyl intermediate.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methyloctanamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide involves its interaction with specific molecular targets and pathways. The bromothiophene moiety can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-Bromothiophen-2-YL)methyl]-4-methylaniline
- (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline
- N-[(4-Bromothiophen-2-YL)methyl]-2-fluoroaniline
Uniqueness
N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide is unique due to its specific structural features, such as the combination of a bromothiophene moiety with an octanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
814256-00-3 |
|---|---|
Formule moléculaire |
C14H22BrNOS |
Poids moléculaire |
332.30 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-N-methyloctanamide |
InChI |
InChI=1S/C14H22BrNOS/c1-3-4-5-6-7-8-14(17)16(2)10-13-9-12(15)11-18-13/h9,11H,3-8,10H2,1-2H3 |
Clé InChI |
BEHUWUQEORJWIV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)N(C)CC1=CC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R,4R,5S,6R)-6-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13852985.png)

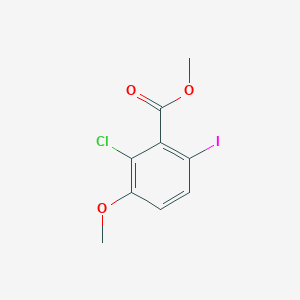

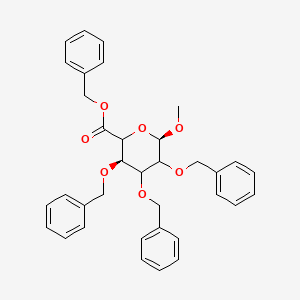
![Tert-butyl 4-[2-fluoro-4-(1-hydroxyethyl)phenyl]piperazine-1-carboxylate](/img/structure/B13853003.png)

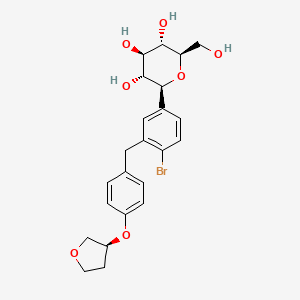

![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
